molecular formula C19H19N3OS B2632044 5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 320422-92-2

5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one

Cat. No. B2632044
CAS RN: 320422-92-2
M. Wt: 337.44
InChI Key: RHSCZEIOQVQPPO-YVLHZVERSA-N
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Description

5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.44. The purity is usually 95%.
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Scientific Research Applications

Anti-Cancer Potential

The compound has been investigated for its anti-cancer properties. Specifically, a derivative called KSK05104 has shown promise in inducing apoptosis (programmed cell death) in human colon cancer cells. KSK05104 activates caspases (caspase-8, -9, and -3) and cleaves poly (ADP ribose) polymerase-1 (PARP-1), leading to apoptotic cell death. Additionally, it damages mitochondria, releasing cytochrome c (Cyt c), apoptosis-inducing factor (AIF), and endonuclease G (Endo G) .

Anti-Tubercular Activity

In the quest for effective anti-tubercular agents, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed. Some of these compounds exhibit significant activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, along with compound 7e from Series-II, demonstrated potent anti-tubercular effects .

Photophysical Behavior Studies

Researchers have explored the photophysical behavior of related organic molecules. While not directly about our compound, studies on 3-(pyridin-2-yl)triimidazotriazine (TT-Py) shed light on excitation-dependent fluorescence and phosphorescence. Such investigations contribute to our understanding of similar compounds .

Mechanochromic Luminescent Materials

Although not the exact compound, a new luminogen called (4-(phenothiazin-10-yl)phenyl)(pyren-1-yl)methanone (Py-BP-PTZ) has been synthesized. Its crystal structure and photophysical properties are relevant to the field of mechanosensors and data recording .

Biological Potential of Indole Derivatives

While not directly related, indole derivatives have been studied for their biological potential. Some analogs exhibit higher anti-TB activity against MTB. For instance, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and 5-(tert-butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide show promising anti-mycobacterial effects .

properties

IUPAC Name

(5Z)-5-[(4-propan-2-ylphenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13(2)16-7-5-14(6-8-16)10-17-18(23)22(19(24)21-17)12-15-4-3-9-20-11-15/h3-11,13H,12H2,1-2H3,(H,21,24)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSCZEIOQVQPPO-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one

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